(4R)-4-(Benzyloxy)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(Benzyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It features a benzyloxy group attached to the fourth carbon of a pentanal chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Benzyloxy)pentanal can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of benzaldehyde with a suitable aldehyde precursor, followed by selective reduction and protection of the hydroxyl group.
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde to form the desired product.
Industrial Production: Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-(Benzyloxy)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Benzyloxy-pentanoic acid.
Reduction: Benzyloxy-pentanol.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-4-(Benzyloxy)pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (4R)-4-(Benzyloxy)pentanal depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence metabolic pathways, signal transduction, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-(Benzyloxy)pentanal: The enantiomer of (4R)-4-(Benzyloxy)pentanal with similar but distinct properties.
4-(Benzyloxy)butanal: A shorter chain analog with different reactivity and applications.
4-(Benzyloxy)hexanal: A longer chain analog with different physical and chemical properties.
Eigenschaften
CAS-Nummer |
646057-45-6 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(4R)-4-phenylmethoxypentanal |
InChI |
InChI=1S/C12H16O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-9,11H,5-6,10H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
NZQZEYKPLUFQLF-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CCC=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CCC=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.